6-Bromimidazo[1,2-a]pyrazin-3-amin
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyrazin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoimidazo[1,2-a]pyrazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoimidazo[1,2-a]pyrazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulosemittel
6-Bromimidazo[1,2-a]pyrazin-3-amin wurde als potenzielles Antituberkulosemittel untersucht. In einem akuten TB-Mausmodell zeigten Derivate dieser Verbindung eine signifikante Reduzierung der bakteriellen Belastung, was auf ihre potenzielle Wirksamkeit bei der Behandlung von Tuberkulose hindeutet .
Antikonvulsive Aktivität
Derivate von this compound wurden auf ihre antikonvulsiven Eigenschaften untersucht. Verbindungen, die in Screening-Methoden wirksam sind, werden im Allgemeinen als potenzielle Antikonvulsiva bezeichnet, was die Rolle dieser Verbindung bei der Behandlung von Epilepsie nahelegt .
Fluoreszenzindikator
Die Verbindung wurde als Fluoreszenzindikator eingesetzt, insbesondere bei der Detektion von Calciumionen in Zellen. Diese Anwendung ist in der biologischen Forschung von entscheidender Bedeutung, da die Verfolgung von Ionenbewegungen notwendig ist, um zelluläre Prozesse zu verstehen .
Krebsbehandlung
Inhibitoren, die von this compound abgeleitet sind, haben Interesse für die Krebsbehandlung geweckt. Speziell wurden sie für das Targeting von PI3K entwickelt und synthetisiert, einem Enzym, das am Wachstum und Überleben von Krebszellen beteiligt ist .
Zytostatische Aktivität
Untersuchungen haben gezeigt, dass (Imidazo[1,2-a]pyrazin-6-yl)harnstoffe, die aus this compound synthetisiert wurden, eine zytostatische Aktivität gegen nicht-kleinzellige Lungenkrebszelllinien aufweisen, was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet .
Wirkmechanismus
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is mutated in 50% of human cancers and in more than 70% of lung cancers, resulting in a loss of function of the wild-type P53 protein .
Mode of Action
6-Bromoimidazo[1,2-a]pyrazin-3-amine interacts with its target, the P53 protein, by inducing overexpression of the TP53 gene . This suggests a promising reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines .
Biochemical Pathways
The affected pathway is the P53 pathway, which plays a crucial role in preventing cancer formation. By inducing cell cycle arrest, apoptosis, or senescence, P53 can keep the proliferation of damaged cells in check .
Result of Action
The result of the action of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the cytostatic activity against a non-small cell lung cancer cell line . The compound induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line .
Biochemische Analyse
Biochemical Properties
6-Bromoimidazo[1,2-a]pyrazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways . The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
6-Bromoimidazo[1,2-a]pyrazin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has been found to induce cell-cycle arrest and apoptosis by reactivating the p53 tumor suppressor gene . Additionally, it can alter the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 6-Bromoimidazo[1,2-a]pyrazin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with the p53 protein results in the reactivation of this tumor suppressor, which in turn induces cell-cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoimidazo[1,2-a]pyrazin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromoimidazo[1,2-a]pyrazin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have identified threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
6-Bromoimidazo[1,2-a]pyrazin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of 6-Bromoimidazo[1,2-a]pyrazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity .
Subcellular Localization
6-Bromoimidazo[1,2-a]pyrazin-3-amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIMNMMGNKLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743375 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767342-46-1 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.